molecular formula C14H22O2 B079721 2-(3,5-Dimethyladamantan-1-yl)acetic acid CAS No. 14202-14-3

2-(3,5-Dimethyladamantan-1-yl)acetic acid

Cat. No. B079721
CAS RN: 14202-14-3
M. Wt: 222.32 g/mol
InChI Key: FUOXJVUIQUYDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related adamantane derivatives includes various strategies, notably the use of catalytic amounts of different complex compounds for the photoinduced oxidation of adamantane derivatives, leading to various oxidation products including alcohols and ketones. Additionally, methods such as alkylation and cyclization play a crucial role in synthesizing adamantane-containing compounds with significant yields, demonstrating the versatility and efficiency of these synthetic routes in producing adamantane derivatives with desired structural features (Nekhayev, Zaikin, & Bagrii, 1995); (Kong Li-chun, 2006).

Molecular Structure Analysis

Studies on molecular structure, particularly through spectroscopic characterization and computational methods, provide insights into the geometric parameters, vibrational frequencies, and molecular interactions of adamantane derivatives. These investigations reveal the impact of intermolecular interactions on molecular structures and allow for detailed comparisons between experimental and theoretical data, offering comprehensive understanding of their structural properties (Sudhir M. Hiremath et al., 2019).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, including oxidation and structural rearrangements, influenced by catalysts, additives, and reaction conditions. These reactions lead to a diverse array of products, showcasing the chemical versatility of adamantane-based compounds (Nekhayev, Zaikin, & Bagrii, 1995).

Physical Properties Analysis

Investigations into the physical properties of adamantane derivatives, such as melting points, spectral data (FT-IR, NMR, UV–Vis), and computational analyses (DFT, NBO, NLO), provide valuable information on their stability, interactions, and potential applications. These studies offer a detailed understanding of the physical characteristics and behavior of adamantane derivatives in various conditions (V. Odyntsova, 2017).

Chemical Properties Analysis

The chemical properties of adamantane derivatives, including reactivity, bonding, and interactions, are explored through experimental and computational studies. These analyses reveal the molecules' electronic structures, reactive sites, and interaction potentials, providing insights into their chemical behavior and reactivity patterns (Sudhir M. Hiremath et al., 2019).

Scientific Research Applications

Organic Chemistry and Pharmaceutical Intermediate

  • Field : Organic Chemistry
  • Application : “2-(3,5-Dimethyladamantan-1-yl)acetic acid” is commonly used as an organic reagent and pharmaceutical intermediate .
  • Results : The outcomes would also depend on the specific synthesis or process. As a reagent or intermediate, this compound would contribute to the synthesis of a variety of other compounds .

Synthesis of 1,3-Disubstituted Ureas

  • Field : Medicinal Chemistry
  • Application : This compound is used in the synthesis of 1,3-disubstituted ureas, which have a wide range of biological activities .
  • Method : A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described. The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields .
  • Results : The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .

Alzheimer’s Disease Treatment

  • Field : Pharmacology
  • Application : Memantine or 3,5-dimethyladamantane-1-ylamine, a derivative of this compound, is an active pharmaceutical ingredient which acts as an uncompetitive NMDA receptor antagonist .
  • Method : The compound is used as an active ingredient in medication for the treatment of moderate-to-severe Alzheimer’s disease .
  • Results : The compound was approved for the treatment of moderate-to-severe Alzheimer’s disease and is currently marketed as the chloride salt .

Safety And Hazards

The safety data sheet for “2-(3,5-Dimethyladamantan-1-yl)acetic acid” suggests avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound . In case of accidental ingestion or contact, immediate medical assistance should be sought .

properties

IUPAC Name

2-(3,5-dimethyl-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXJVUIQUYDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398982
Record name (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyladamantan-1-yl)acetic acid

CAS RN

14202-14-3
Record name (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (44 mL) and boron trifluoride etherate (3.53 mL) were added to a flask and cooled to 8° C. A solution of 1-bromo-3,5-dimethyladamantane (11.02 g) in 1,1-dichloroethylene (35.3 mL) was added dropwise over a 2 hour period. The temperature was kept between 14 and 18° C. and gas evolution was observed. After stirring 1 hour at 10° C., the reaction was worked up by adding to ice and extracting with diethyl ether. The organic layer was extracted with 1N NaOH (3×), and the combined aqueous solution was acidified with sulfuric acid and re-extracted with ether (3×). The organic layers were combined, dried over magnesium sulfate, filtered and evaporated to dryness to give crude 3,5-dimethyladamantaneacetic acid (6.23 g).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
11.02 g
Type
reactant
Reaction Step Two
Quantity
35.3 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.